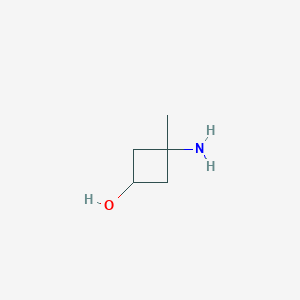
3-Amino-3-methylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-methylcyclobutan-1-ol (AMCB) is a cyclic amino alcohol that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Applications De Recherche Scientifique
3-Amino-3-methylcyclobutan-1-ol has been extensively studied for its potential applications in various scientific research fields. It has been used as a chiral building block for the synthesis of biologically active compounds, such as antitumor agents and antibiotics. Additionally, 3-Amino-3-methylcyclobutan-1-ol has been used as a ligand for metal catalysts in asymmetric synthesis reactions. Furthermore, 3-Amino-3-methylcyclobutan-1-ol has been studied for its potential use as a drug delivery system due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3-Amino-3-methylcyclobutan-1-ol is not fully understood. However, it has been suggested that 3-Amino-3-methylcyclobutan-1-ol may act as a chiral auxiliary in asymmetric synthesis reactions. Additionally, 3-Amino-3-methylcyclobutan-1-ol may act as a ligand for metal catalysts, facilitating the activation of substrates and promoting the formation of chiral products.
Effets Biochimiques Et Physiologiques
3-Amino-3-methylcyclobutan-1-ol has been shown to have low toxicity and is well-tolerated in vivo. It has been suggested that 3-Amino-3-methylcyclobutan-1-ol may have potential anti-tumor and anti-inflammatory effects. Additionally, 3-Amino-3-methylcyclobutan-1-ol has been shown to have potential neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-3-methylcyclobutan-1-ol has several advantages for lab experiments, including its high purity and high yield when synthesized using sodium borohydride as a reducing agent. Additionally, 3-Amino-3-methylcyclobutan-1-ol has low toxicity and is well-tolerated in vivo. However, the limitations of 3-Amino-3-methylcyclobutan-1-ol include its limited solubility in water and its relatively high cost compared to other chiral building blocks.
Orientations Futures
There are several future directions for the study of 3-Amino-3-methylcyclobutan-1-ol. Firstly, further studies are needed to fully understand the mechanism of action of 3-Amino-3-methylcyclobutan-1-ol. Secondly, the potential anti-tumor, anti-inflammatory, and neuroprotective effects of 3-Amino-3-methylcyclobutan-1-ol should be further investigated. Additionally, the synthesis of 3-Amino-3-methylcyclobutan-1-ol using more efficient and cost-effective methods should be explored. Finally, the potential use of 3-Amino-3-methylcyclobutan-1-ol as a drug delivery system should be investigated further.
Conclusion
In conclusion, 3-Amino-3-methylcyclobutan-1-ol is a cyclic amino alcohol that has gained significant attention in scientific research due to its unique chemical structure and potential applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Amino-3-methylcyclobutan-1-ol have been discussed in this paper. Further studies are needed to fully understand the potential applications of 3-Amino-3-methylcyclobutan-1-ol in various scientific research fields.
Méthodes De Synthèse
3-Amino-3-methylcyclobutan-1-ol can be synthesized using several methods, including the reduction of 3-amino-3-methylcyclobutanone and the reaction of 3-amino-3-methylcyclobutanone with Grignard reagents. However, the most efficient method is the reduction of 3-amino-3-methylcyclobutanone using sodium borohydride as a reducing agent. This method yields high purity and high yield of 3-Amino-3-methylcyclobutan-1-ol.
Propriétés
IUPAC Name |
3-amino-3-methylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(6)2-4(7)3-5/h4,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCYYGYIMLSZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-methylcyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine](/img/structure/B2871875.png)
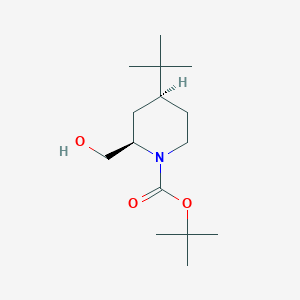
![2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2871878.png)
![(3,4-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2871879.png)
![2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2871881.png)
![2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2871883.png)
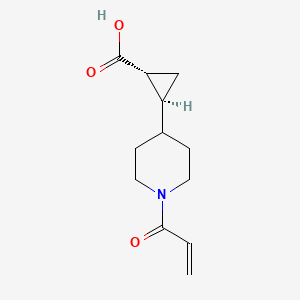

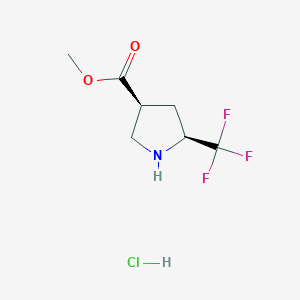
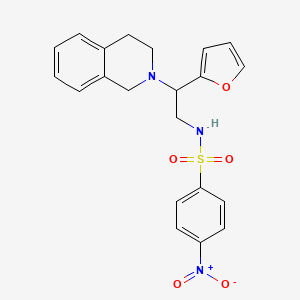
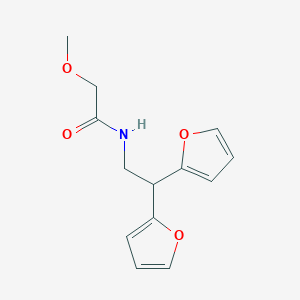
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2871893.png)
![N-[2-chloro-4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2871895.png)
